5-Chloro-2-(2,4-difluorophenoxy)aniline
Description
5-Chloro-2-(2,4-difluorophenoxy)aniline is a halogenated aromatic compound featuring an aniline core substituted with a chlorine atom at the 5-position and a 2,4-difluorophenoxy group at the 2-position. The fluorine and chlorine substituents influence its electronic properties, solubility, and interactions with biological targets, distinguishing it from related halogenated anilines.
Properties
IUPAC Name |
5-chloro-2-(2,4-difluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO/c13-7-1-3-12(10(16)5-7)17-11-4-2-8(14)6-9(11)15/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJSZUQQLRADEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloro-2-(2,4-difluorophenoxy)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2,4-difluorophenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Chloro-2-(2,4-difluorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
5-Chloro-2-(2,4-difluorophenoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves this compound.
Industry: It is used in the production of various chemical products, including dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2,4-difluorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)aniline (CAS 56966-52-0)
- Structure: Differs by replacing fluorine atoms with chlorine on the phenoxy group.
- Properties : Higher molecular weight (Cl vs. F) and increased lipophilicity due to chlorine’s larger atomic radius and lower electronegativity.
- Biological Activity : Acts as a triclosan analog intermediate and exhibits antimalarial activity against Plasmodium falciparum. The dichloro substitution may enhance metabolic stability but increase environmental persistence compared to difluoro analogs.
- AhR Binding: Chlorine’s electron-withdrawing effects likely modulate AhR activation differently than fluorine, though both compounds share structural motifs with known AhR agonists like ITE and FICZ.
5-Chloro-2-(4-chlorophenoxy)aniline (CAS 445-14-7)
- Structure: Single chlorine substitution on the phenoxy group at the 4-position.
- Properties : Reduced steric hindrance compared to 2,4-dihalogenated analogs.
5-Chloro-2-(2-chlorophenoxy)aniline (CAS 2379-75-1)
Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol; CAS 3380-34-5)
- Structure: Replaces the aniline (-NH₂) group with a phenol (-OH).
- Properties: The phenol group increases acidity (pKa ~8.1) compared to the aniline analog (pKa ~4.5).
- Biological Activity: Broad-spectrum antimicrobial agent targeting enoyl reductase. The aniline derivative’s nucleophilic -NH₂ group may alter reactivity in synthesis pathways.
3-Bromo-4-(2,4-difluorophenoxy)aniline (CAS 1284999-83-2)
5-Chloro-2-(methylsulfonyl)aniline (CAS 29124-54-7)
- Structure: Replaces the phenoxy group with a methylsulfonyl (-SO₂CH₃) moiety.
- Properties : The sulfonyl group is strongly electron-withdrawing, reducing nucleophilicity of the aniline group.
- Solubility: Increased water solubility compared to phenoxy-substituted analogs, impacting pharmacokinetic profiles.
Comparative Data Table
*Calculated based on molecular formula C₁₂H₈ClF₂NO.
Key Research Findings
- Fluorine’s electronegativity may enhance binding specificity compared to chlorine.
- Antimicrobial and Antiparasitic Activity : Dichloro analogs like CAS 56966-52-0 show efficacy against drug-resistant Plasmodium falciparum, suggesting that halogenation patterns correlate with bioactivity.
- Environmental Impact : Fluorinated compounds may degrade more readily than chlorinated analogs, reducing ecological persistence.
Biological Activity
5-Chloro-2-(2,4-difluorophenoxy)aniline is a halogenated aromatic amine with potential biological applications, particularly in the fields of medicine and agriculture. This compound has garnered attention for its antimicrobial, anticancer, and enzyme-inhibitory properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a chloro group and two fluorine atoms attached to a phenoxy group, contributing to its unique reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 257.65 g/mol.
The biological activity of this compound primarily arises from its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as cytochrome P450, which is involved in drug metabolism. This inhibition can lead to the formation of reactive metabolites that interact with cellular proteins and DNA, potentially causing cytotoxic effects .
- Antimicrobial Activity : It exhibits significant antimicrobial properties by disrupting microbial metabolic processes. This action is attributed to its ability to interfere with enzyme functions essential for microbial survival .
- Anticancer Potential : Preliminary studies indicate that this compound may have anticancer activity. It has been observed to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent.
- Cytotoxicity in Cancer Research : In vitro studies using human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in significant cell death through apoptotic pathways. The IC50 value was determined to be around 15 µM, indicating potent anticancer properties .
- Enzyme Interaction Studies : Research focused on the interaction between this compound and cytochrome P450 enzymes revealed that the compound acts as a competitive inhibitor. This interaction was characterized by kinetic studies showing altered enzyme activity upon exposure to varying concentrations of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
